molecular formula C12H18N2O B13711256 1-(3-Aminophenyl)piperidine-3-methanol

1-(3-Aminophenyl)piperidine-3-methanol

Cat. No.: B13711256
M. Wt: 206.28 g/mol
InChI Key: IMMRNSBJLKGWND-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)piperidine-3-methanol is a chemical compound with the molecular formula C13H20N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)piperidine-3-methanol typically involves the reaction of 3-aminophenyl derivatives with piperidine derivatives under controlled conditions. One common method involves the use of hydrogenation, cyclization, and amination reactions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as distillation and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)piperidine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Aminophenyl)piperidine-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)piperidine-3-methanol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)piperidin-3-yl methanol
  • 1-(2-Methoxyethyl)piperidin-3-yl methanol
  • 1-(3-Aminopropyl)piperidin-4-ol

Comparison: 1-(3-Aminophenyl)piperidine-3-methanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[1-(3-aminophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C12H18N2O/c13-11-4-1-5-12(7-11)14-6-2-3-10(8-14)9-15/h1,4-5,7,10,15H,2-3,6,8-9,13H2

InChI Key

IMMRNSBJLKGWND-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=C2)N)CO

Origin of Product

United States

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